2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide
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Overview
Description
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide is a heterocyclic compound that contains both oxadiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole core.
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazides with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the oxadiazole and triazole rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxadiazole or triazole rings.
Substitution: Substituted derivatives at the phenyl ring or sulfanyl group.
Scientific Research Applications
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit various enzymes and interact with biological targets
Agriculture: The compound can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: It can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . The compound may also interact with DNA or proteins, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,3-thiazol-2-yl)-2-{[5-(phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
Uniqueness
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide is unique due to its combination of oxadiazole and triazole rings, which confer a broad spectrum of biological activities. Its sulfanyl linkage also provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C12H10N6O2S |
---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C12H10N6O2S/c19-10(17-18-7-13-14-8-18)6-21-12-16-15-11(20-12)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,19) |
InChI Key |
WXHQBJWXYXQGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NN3C=NN=C3 |
Origin of Product |
United States |
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